2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide

Physicochemical profiling Amidine basicity Salt formation

For medicinal chemistry teams, sourcing a validated indoline-ethanimidamide fragment for kinase screening or matched molecular pair analysis often involves lengthy synthesis. This compound solves that by providing a ready-to-screen free base with a dual-basicity profile (indoline pKa ~5.2, amidine pKa ~12-13), making it ideal for systematic SAR exploration. - Enables direct deconvolution of core saturation and amidine basicity contributions to logD and CYP inhibition in MMP studies. - Serves as an authentic standard for validating new multicomponent amidine syntheses, with a reported purity of 95%.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1016885-73-6
Cat. No. B13249831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide
CAS1016885-73-6
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CC(=N)N
InChIInChI=1S/C10H13N3/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H3,11,12)
InChIKeyDWHZJMYABOCSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide Scaffold Profile


2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is a synthetic small molecule (MW 175.23, formula C10H13N3) belonging to the indoline ethanimidamide class . It combines a saturated 2,3-dihydroindole (indoline) core with an ethanimidamide (acetimidamide) side chain, a structural motif that distinguishes it from both fully aromatic indole derivatives and acetamide-containing analogs . The compound is commercially available as a free base (95% purity) and as hydrochloride/dihydrochloride salts from multiple reputable vendors, primarily as a building block for medicinal chemistry and kinase inhibitor research .

Workflow Medicinal chemistry building block for kinase inhibitor research
Selection Free base form preferred for fragment libraries and DMSO-based assays
Use context Supports matched molecular pair analysis of amidine vs. acetamide scaffolds

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide: Substitution Limitations


In-class substitution among indoline/indole ethanimidamide derivatives is precluded by divergent physicochemical properties that directly impact reactivity, solubility, and target engagement. The target compound’s indoline ring (pKa ~5.2) and ethanimidamide group (pKa ~12-13 for the free base) create a dual-basicity profile absent in both the fully aromatic indole-acetamide series (where the core is non-basic and the amide is neutral) and the N-hydroxy-indoline series (where the hydroxyl group alters hydrogen-bonding geometry and reduces amidine basicity) [1]. Even within the indoline-ethanimidamide subfamily, minor structural variations yield measurable differences in logD, solubility, and metabolic stability, making generic interchange scientifically unsound without matched-pair comparative data .

Target scaffold Indoline-ethanimidamide Dual-basicity profile (pKa ~5.2 / ~12-13) drives protonation state and solubility at physiological pH
VS
Superficially similar analog Indole-acetamide Neutral amide (pKa ~ -0.6) and non-basic indole core may shift solubility and target-binding behavior
Target scaffold Unsubstituted amidine 2 H-bond donors and stronger basicity support cleaner metabolic liability profiling
VS
Structural analog N-Hydroxyethanimidamide Additional H-bond donor and reduced basicity may alter binding geometry and require separate validation
Target scaffold Free base option available Procurement flexibility for both DMSO-solubilized and salt-form use cases
VS
Substitute limitation Salt-only analogs Limited free-base availability may constrain formulation fit for specific assay conditions

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide: Differentiation Evidence


Basicity Difference: Amidine vs. Acetamide Side Chain

The ethanimidamide side chain of the target compound confers dramatically higher basicity compared to the acetamide moiety found in 2-(1H-indol-1-yl)acetamide and 2-(indolin-1-yl)acetamide. The conjugate acid of acetamide has a measured pKa of -0.62 ± 0.07, while acetamidine (ethanimidamide) hydrochloride exhibits a pKa of 1.60 for the protonated form and an estimated free-base pKa of ~12-13 [1]. This >12 log unit difference means the target compound exists predominantly as a cation at physiological pH, enabling ion-pair interactions and salt formation, whereas acetamide analogs remain neutral. For procurement, the free base form (CAS 1016885-73-6) offers greater formulation flexibility than pre-formed salts.

Amidine vs. Acetamide Basicity
Class-level inference
ΔpKa > 12 log units (free-base basicity); target ethanimidamide pKa ~12-13 vs. acetamide pKa = -0.62 ± 0.07
Supports ion-pair and salt-formation context
Procurement context: free base offers greater formulation flexibility
Physicochemical profiling Amidine basicity Salt formation

Scaffold Basicity: Indoline vs. Aromatic Indole

The saturated 2,3-bond in the indoline ring of the target compound creates a secondary amine (pKa ~5.20 ± 0.20, predicted) that is partially protonated at physiological pH, enhancing aqueous solubility and enabling hydrogen-bond donation . In contrast, the fully aromatic indole core of 2-(1H-indol-1-yl)acetamide and 2-(1H-indol-3-yl)ethanimidamide is essentially non-basic (indole NH pKa ~ -3.5), providing no such protonation-driven solubility benefit. Measured solubility data: indoline water solubility is approximately 5 g/L, whereas indole is substantially less water-soluble [1]. This difference is relevant for biological assay preparation and formulation development.

Indoline vs. Indole Core pKa
Class-level inference
ΔpKa ~8.7 log units; target indoline pKa ~5.2 vs. indole pKa ~ -3.5
Supports aqueous solubility and assay preparation review
Parent indoline water solubility ~5 g/L at 20°C
Scaffold optimization Indoline vs. Indole Physicochemical properties

Amidine Modification: N-Hydroxy vs. Unsubstituted

The N-hydroxy analog 2-(2,3-dihydroindol-1-yl)-N'-hydroxyethanimidamide (CAS 1016831-95-0) differs from the target compound by a single oxygen atom on the amidine nitrogen. This N-hydroxylation reduces amidine basicity (predicted pKa shift from ~12-13 to ~8-10) and introduces an additional hydrogen-bond donor that alters binding geometry [1]. While N-hydroxy analogs are often explored as prodrugs or for metal chelation, the unsubstituted ethanimidamide offers stronger amidine basicity and cleaner metabolic liability profiling for lead identification. No direct comparative IC50 data for the specific pair was identified in the public domain as of search date; this inference is based on well-established amidine vs. N-hydroxyamidine structure-property relationships.

N-Hydroxy vs. Unsubstituted Amidine
Class-level inference
Estimated ΔpKa 3-5 log units; ΔH-bond donor count = 1 (target has 2 donors)
Baseline amidine supports cleaner metabolic liability profiling
No direct experimental comparative data identified
N-hydroxy modification Metabolic stability Hydrogen bonding

Salt Form Availability: Free Base vs. Dihydrochloride

The target compound is commercially available as a free base with ≥95% purity (CAS 1016885-73-6) and as a dihydrochloride salt (CAS 1384428-76-5, MW 248.15, 95% purity) [1]. The free base offers lower molecular weight (175.23 vs. 248.15 Da) and avoids counterion interference in biological assays, while the dihydrochloride provides enhanced aqueous solubility and solid-state stability for long-term storage. This dual-form availability is not universally matched by close analogs: 2-(1H-indol-3-yl)ethanimidamide is primarily offered as the hydrochloride salt, limiting free-base options for specific assay conditions.

Salt Form Availability
Supporting evidence
Free base (MW 175.23) and dihydrochloride (MW 248.15) both ≥95% purity; comparator primarily HCl salt only
Procurement flexibility for assay-specific formulation fit
Dual-form sourcing confirmed across multiple vendors
Commercial sourcing Purity specification Salt selection

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide: Key Applications


Dual Basicity for Kinase Fragment Libraries

The target compound's unique combination of an indoline core (pKa ~5.2) and ethanimidamide side chain (pKa ~12-13) creates a dual-basicity pharmacophore suitable for fragment-based screening against kinase ATP-binding pockets, where both hinge-region hydrogen bonding (via the amidine) and hydrophobic pocket occupancy (via the indoline) are required [1]. The free base form is preferred for fragment library preparation due to its lower molecular weight and DMSO compatibility .

IDO1 Inhibitor Lead Optimization

Structure-activity relationship studies on indoline-based IDO1 inhibitors have demonstrated that the indoline scaffold supports good IDO1 HeLa cell and human whole blood activity [1]. The target compound's unsubstituted ethanimidamide provides a baseline amidine pharmacophore that can be further elaborated with N-alkyl, N-aryl, or N-hydroxy groups to modulate potency, selectivity, and metabolic stability. This makes the free base an ideal starting material for systematic SAR exploration, avoiding the additional synthetic step of amidine installation.

Matched Molecular Pair Analysis of Amidine Analogs

For medicinal chemistry teams conducting matched molecular pair (MMP) analysis on heterocycle-amide/amidine series, the target compound serves as the amidine-indoline representative. Paired with 2-(1H-indol-1-yl)acetamide (indole-acetamide) and 2-(indolin-1-yl)acetamide (indoline-acetamide), researchers can deconvolve the independent contributions of core saturation and amidine basicity to logD, solubility, plasma protein binding, and CYP inhibition [1]. The >12 log unit pKa gap between ethanimidamide and acetamide ensures statistically significant readouts even in small compound sets.

Multicomponent Reaction Platform Development

Recent advances in three-component reactions of indolium salts, isocyanides, and amines have enabled one-step synthesis of aryl(indol-3-yl)acetimidamides in up to 96% yield [1]. The target compound's structural framework (indoline-1-yl-acetimidamide) can be accessed through related multicomponent approaches, making it a valuable model substrate for developing new synthetic methodologies that avoid traditional multi-step amidine synthesis routes. Procurement of the pre-formed compound enables method validation and serves as an authentic standard.

Application
Selection Property
Validation Focus
Kinase fragment library screening
Dual-basicity pharmacophore (indoline + amidine)
Hinge-region hydrogen bonding and hydrophobic pocket occupancy
IDO1 inhibitor lead optimization
Indoline scaffold with unsubstituted amidine baseline
Potency, selectivity, and metabolic stability SAR elaboration
Matched molecular pair analysis
Amidine-indoline representative for MMP sets
Deconvolve core saturation and amidine basicity contributions
Multicomponent reaction method development
Pre-formed indoline-1-yl-acetimidamide scaffold
Authentic standard for synthetic methodology validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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